molecular formula C17H16FN3O3S B11013630 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11013630
M. Wt: 361.4 g/mol
InChI Key: JTHNTJYUMFHULW-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the indole core, introduction of the fluoro group, and subsequent functionalization with the sulfamoylbenzyl and acetamide groups. Common reagents and conditions might include:

    Formation of Indole Core: Starting from aniline derivatives, cyclization reactions are often employed.

    Introduction of Fluoro Group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

    Functionalization: Coupling reactions to introduce the sulfamoylbenzyl and acetamide groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole ring or other functional groups.

    Reduction: Reduction reactions could be used to modify specific functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide may have various scientific research applications, including:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Receptor Interaction: Modulating receptor activity to produce therapeutic effects.

    Signal Transduction: Affecting cellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.

    Fluoro-substituted Compounds: Fluorobenzene, fluoroquinolones.

    Sulfamoyl Compounds: Sulfamethoxazole, sulfasalazine.

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C17H16FN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24)

InChI Key

JTHNTJYUMFHULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)F

Origin of Product

United States

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